molecular formula C8H10O4 B6197487 rac-1,2-dimethyl (1R,2R)-3-methylidenecyclopropane-1,2-dicarboxylate, trans CAS No. 29737-65-3

rac-1,2-dimethyl (1R,2R)-3-methylidenecyclopropane-1,2-dicarboxylate, trans

Cat. No.: B6197487
CAS No.: 29737-65-3
M. Wt: 170.2
InChI Key:
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Description

rac-1,2-dimethyl (1R,2R)-3-methylidenecyclopropane-1,2-dicarboxylate, trans: is a chemical compound with a complex structure that includes a cyclopropane ring with multiple substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-1,2-dimethyl (1R,2R)-3-methylidenecyclopropane-1,2-dicarboxylate, trans typically involves the cyclopropanation of suitable precursors under controlled conditions. The reaction conditions often include the use of strong bases and specific catalysts to facilitate the formation of the cyclopropane ring. Detailed synthetic routes can be found in specialized chemical literature and databases .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

rac-1,2-dimethyl (1R,2R)-3-methylidenecyclopropane-1,2-dicarboxylate, trans can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of different cyclopropane derivatives.

    Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

rac-1,2-dimethyl (1R,2R)-3-methylidenecyclopropane-1,2-dicarboxylate, trans has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic uses.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which rac-1,2-dimethyl (1R,2R)-3-methylidenecyclopropane-1,2-dicarboxylate, trans exerts its effects involves interactions with specific molecular targets These interactions can influence various biochemical pathways, leading to the observed effects

Comparison with Similar Compounds

Similar Compounds

  • rac-1,2-dimethyl (1R,2R)-3-methylidenecyclopropane-1,2-dicarboxylate, cis
  • rac-1,2-dimethyl (1S,2S)-3-methylidenecyclopropane-1,2-dicarboxylate, trans

Uniqueness

The trans configuration of rac-1,2-dimethyl (1R,2R)-3-methylidenecyclopropane-1,2-dicarboxylate gives it unique chemical properties compared to its cis counterpart

Properties

CAS No.

29737-65-3

Molecular Formula

C8H10O4

Molecular Weight

170.2

Purity

95

Origin of Product

United States

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